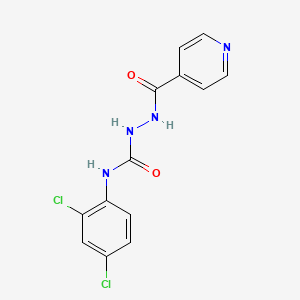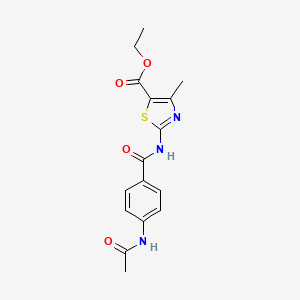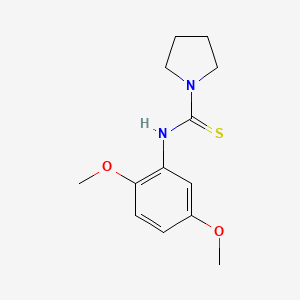
4-(benzyloxy)-N-(4-iodo-2,5-dimethylphenyl)benzamide
Overview
Description
4-(benzyloxy)-N-(4-iodo-2,5-dimethylphenyl)benzamide is a complex organic compound that features a benzamide core substituted with benzyloxy and iodo-dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-(4-iodo-2,5-dimethylphenyl)benzamide typically involves multi-step organic reactions. One common route starts with the iodination of 2,5-dimethylphenylamine, followed by the formation of the benzamide linkage through an amide coupling reaction with 4-(benzyloxy)benzoic acid. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-(4-iodo-2,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Coupling Reactions: The aromatic rings can participate in cross-coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Major Products
Substitution: Formation of new aryl derivatives.
Oxidation: Conversion to benzaldehyde derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
4-(benzyloxy)-N-(4-iodo-2,5-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-(4-iodo-2,5-dimethylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and iodo-dimethylphenyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzyloxy)-N-(4-bromo-2,5-dimethylphenyl)benzamide
- 4-(benzyloxy)-N-(4-chloro-2,5-dimethylphenyl)benzamide
- 4-(benzyloxy)-N-(4-fluoro-2,5-dimethylphenyl)benzamide
Uniqueness
4-(benzyloxy)-N-(4-iodo-2,5-dimethylphenyl)benzamide is unique due to the presence of the iodo group, which can participate in specific chemical reactions such as halogen exchange and cross-coupling reactions. This makes it a versatile intermediate in organic synthesis, offering distinct reactivity compared to its bromo, chloro, and fluoro analogs.
Properties
IUPAC Name |
N-(4-iodo-2,5-dimethylphenyl)-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20INO2/c1-15-13-21(16(2)12-20(15)23)24-22(25)18-8-10-19(11-9-18)26-14-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJMGEKNOFOIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE](/img/structure/B4543364.png)
![ETHYL 4-[(2-{[4-ETHYL-5-(5-ETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE](/img/structure/B4543372.png)
amine](/img/structure/B4543373.png)



![ethyl 6-ethyl-2-({[7-(2-furyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4543413.png)
![ethyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B4543421.png)
![ETHYL 2-[2-(3-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE](/img/structure/B4543433.png)
![2-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4543463.png)
![MORPHOLINO[3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE](/img/structure/B4543469.png)
![2,3-dichloro-N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4543474.png)
![ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4543479.png)

